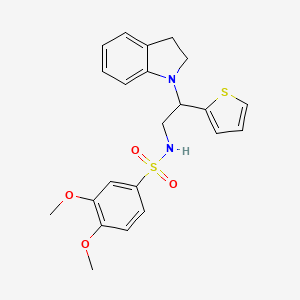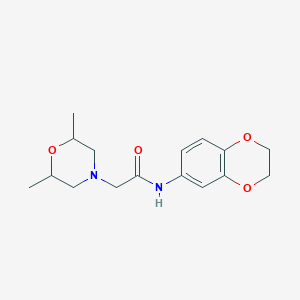
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Applications
A study by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against Candida species, showing broad antifungal activity against various fungi species, including molds and dermatophytes. The introduction of a gem-dimethyl on the morpholin-2-one core improved plasmatic stability while maintaining antifungal activity. This research opens avenues for developing new antifungal medications with enhanced stability and broad-spectrum efficacy (Bardiot et al., 2015).
Antitumor Activity
Ibrahim A. Al-Suwaidan et al. (2016) explored novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds showed remarkable potency in in vitro antitumor activity, suggesting potential for developing new anticancer drugs (Al-Suwaidan et al., 2016).
Allelopathic Research
The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, present in common agricultural crops like wheat, rye, and maize, has been reviewed by Fomsgaard et al. (2004). Identifying transformation products such as aminophenoxazinones, malonamic acids, and acetamides is crucial for understanding how these allelochemicals affect soil biodiversity and pest management strategies (Fomsgaard et al., 2004).
Anti-Diabetic Potential
Abbasi et al. (2023) synthesized and evaluated the anti-diabetic potential of a series of new acetamides, assessing their inhibitory activities against the α-glucosidase enzyme. The findings suggest that these compounds exhibit weak to moderate inhibitory activities, offering a starting point for developing potential therapeutics for type-2 diabetes (Abbasi et al., 2023).
Structural and Fluorescence Studies
Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, demonstrating their potential for forming inclusion compounds and displaying enhanced fluorescence upon interaction with certain substances. This research could have implications for the development of new materials with specific optical properties (Karmakar et al., 2007).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11-8-18(9-12(2)22-11)10-16(19)17-13-3-4-14-15(7-13)21-6-5-20-14/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPPRBSSKFAOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)
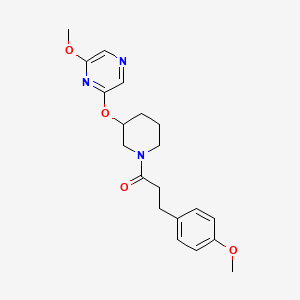
![2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid](/img/structure/B2766515.png)
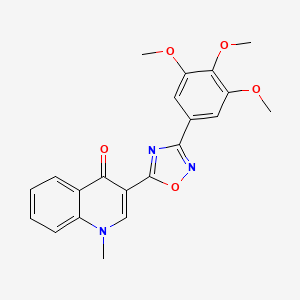
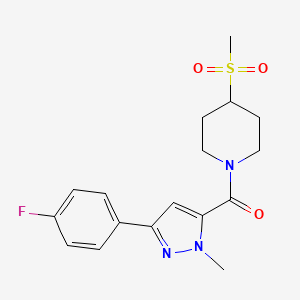
![2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide](/img/structure/B2766520.png)
![4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid](/img/structure/B2766521.png)
![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)
![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766528.png)
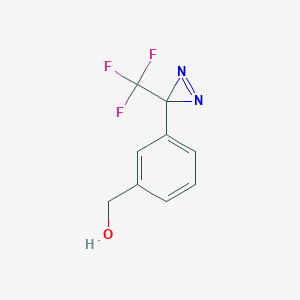
![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)
![1,6-Diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2766532.png)
